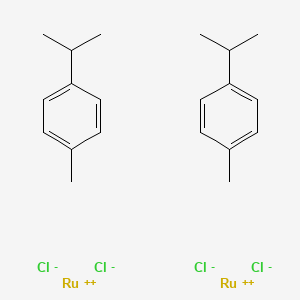

(Cymene)ruthenium dichloride dimer

Description

BenchChem offers high-quality (Cymene)ruthenium dichloride dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cymene)ruthenium dichloride dimer including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXRNWSASWOFOT-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl4Ru2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52462-29-0 | |

| Record name | Bis(dichloro(η6-p-cymene)ruthenium) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52462-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(Cymene)ruthenium dichloride dimer basic properties

An In-depth Technical Guide to (Cymene)ruthenium Dichloride Dimer: Properties, Reactivity, and Applications

Executive Summary

(Cymene)ruthenium dichloride dimer, formally known as di-μ-chloro-bis[(p-cymene)chlororuthenium(II)] and denoted as [RuCl₂(p-cymene)]₂, is a cornerstone organometallic compound that serves as a vital precursor in homogeneous catalysis, medicinal chemistry, and materials science.[1][2] This air-stable, red-orange solid is prized for its versatility, stemming from the stable η⁶-coordination of the p-cymene ligand and the reactive, labile chloride ligands.[3][4] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, characterization, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development. We delve into the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its functional pathways through structured diagrams.

Introduction: Significance and Structural Features

The utility of [RuCl₂(p-cymene)]₂ lies in its identity as a pre-catalyst. The dimeric structure, featuring two bridging chloride ligands, provides stability for storage and handling.[4][5] However, in the presence of Lewis bases or coordinating solvents, the dimer readily cleaves to form catalytically active 16-electron monomeric species, [RuCl₂(p-cymene)L].[1][6]

These monomers adopt a characteristic pseudo-octahedral geometry, often referred to as a "piano-stool" structure.[7] In this configuration, the p-cymene ring forms the "seat," coordinated to the ruthenium atom, while the two chloride ligands and a coordinating ligand 'L' constitute the "legs."[7] The p-cymene ligand is a robust spectator ligand that stabilizes the ruthenium center while the lability of the chloride ligands allows for facile substitution, which is the basis of its extensive chemistry.[3]

Structural Analysis: Single-crystal X-ray diffraction confirms the dimeric structure where each ruthenium atom is η⁶-coordinated to a p-cymene ring and bonded to two bridging and one terminal chloride ligand.[8] The coordination geometry around each ruthenium center is a distorted octahedron.[6] The Ru-Ru distance is typically too long for any significant metal-metal bonding.[9]

Synthesis and Characterization

The most common and efficient synthesis involves the reaction of hydrated ruthenium(III) chloride with α-phellandrene, which serves as the in-situ source of p-cymene through dehydrogenation.[1][8] This one-step method is highly effective, often yielding the product in over 90% yield.[3]

Detailed Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis of [RuCl₂(p-cymene)]₂.

Causality: The choice of α-phellandrene is strategic; it is a readily available natural product that is dehydrogenated by Ru(III) at elevated temperatures to form the p-cymene ligand. Ethanol serves as both the solvent and a reducing agent, facilitating the reduction of Ru(III) to the Ru(II) state found in the final product.

Step-by-Step Methodology:

-

Setup: A three-neck round-bottom flask is equipped with a reflux condenser and a nitrogen inlet. The system is flushed with an inert gas (N₂ or Argon).

-

Reagents: Add hydrated ruthenium(III) chloride (RuCl₃·xH₂O, 1.0 eq) and ethanol (e.g., 50 mL for 10 mmol scale) to the flask.

-

Reaction Initiation: Stir the mixture to form a dark solution. Add α-phellandrene (2.0-3.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux. The solution color will gradually change. The reaction is typically refluxed for 4-6 hours.

-

Crystallization: Upon completion, cool the reaction mixture slowly to room temperature, and then further cool in an ice bath to maximize precipitation of the product.

-

Isolation: Collect the resulting red-brown crystalline solid by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold ethanol and then a non-polar solvent like hexane or diethyl ether to remove unreacted starting material and organic byproducts.

-

Drying: Dry the product under vacuum to yield [RuCl₂(p-cymene)]₂.

Spectroscopic and Physical Properties

The identity and purity of the synthesized dimer are confirmed using standard analytical techniques. The data below represents typical values.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₈Cl₄Ru₂ | [1] |

| Molecular Weight | 612.39 g/mol | [2][10] |

| Appearance | Red-orange to red-brown crystalline powder | [1][11] |

| Melting Point | 247-250 °C (decomposes) | [10][12] |

| Solubility | Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), THF; slightly soluble in water (with hydrolysis). | [1] |

| ¹H NMR (CDCl₃) | δ ~5.4 (d, 2H, Ar-H), ~5.2 (d, 2H, Ar-H), ~2.9 (sept, 1H, CH), ~2.1 (s, 3H, Ar-CH₃), ~1.2 (d, 6H, CH(CH₃)₂) | [7][13] |

| ¹³C NMR (CDCl₃) | δ ~100 (C-CH₃), ~97 (C-CH(CH₃)₂), ~82 (Ar-CH), ~81 (Ar-CH), ~31 (CH), ~22 (CH(CH₃)₂), ~19 (Ar-CH₃) | [7][14] |

| Far-IR (Ru-Cl) | Sharp, intense bands for terminal (~320 cm⁻¹) and bridging Ru-Cl stretches. | [7] |

Synthesis and Monomerization Workflow

The following diagram illustrates the synthesis from RuCl₃ and the subsequent cleavage of the dimer into its catalytically active monomeric form upon reaction with a Lewis base (L), such as a phosphine.

Caption: Synthesis of the dimer and its activation via cleavage.

Chemical Reactivity and Catalytic Applications

[RuCl₂(p-cymene)]₂ is rarely used directly in catalysis; it is almost always a precursor to the active monomeric species.[1] Its versatility has led to its application in a vast range of organic transformations.

Key Catalytic Transformations

-

Asymmetric Transfer Hydrogenation (ATH): This is a flagship application. In combination with chiral ligands, such as N-tosylated diamines (e.g., TsDPEN), the dimer forms highly efficient and enantioselective catalysts for the reduction of ketones and imines using hydrogen donors like isopropanol or formic acid.[1]

-

Borrowing Hydrogen Catalysis: This powerful methodology enables the N-alkylation of amines with alcohols.[1] The ruthenium catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde, which then undergoes condensation with an amine. The resulting imine is then reduced by the "borrowed" hydrogen to yield the alkylated amine.[10]

-

C-H Bond Activation: Ruthenium-cymene complexes are effective catalysts for the direct functionalization of C-H bonds, a process that offers a more atom-economical synthetic route compared to traditional cross-coupling reactions.[8]

-

Oxidation Reactions: The complex can catalyze the oxidation of alcohols to aldehydes and ketones, often using environmentally benign oxidants like acetone.[4]

-

Hydrosilylation: It is an effective catalyst for the addition of Si-H bonds across double bonds in hydrosilylation reactions.[3][11]

Catalytic Cycle Workflow: Transfer Hydrogenation

The diagram below outlines a simplified catalytic cycle for the transfer hydrogenation of a ketone, illustrating the role of the monomeric ruthenium complex.

Caption: Simplified catalytic cycle for transfer hydrogenation.

Applications in Medicinal Chemistry

Beyond catalysis, half-sandwich ruthenium-arene complexes derived from [RuCl₂(p-cymene)]₂ are gaining significant attention as potential anticancer agents.[15] They are considered promising alternatives to platinum-based drugs due to their potential for lower toxicity and different mechanisms of action.[15][16]

Anticancer Research

Derivatives of the ruthenium-cymene scaffold have demonstrated significant in vitro anticancer activity against a range of cancer cell lines.[15] The mechanism is believed to involve the hydrolysis of the Ru-Cl bonds, allowing the ruthenium center to bind to biological macromolecules like DNA and proteins, ultimately inducing apoptosis. The p-cymene ligand enhances lipophilicity, which aids in cellular uptake.

The general strategy involves reacting the dimer with bioactive ligands to create monomeric complexes with tailored properties. These ligands can modulate the compound's stability, reactivity, and biological targeting.

Conclusion

(Cymene)ruthenium dichloride dimer is a remarkably versatile and indispensable tool for the modern chemist. Its straightforward synthesis, air stability, and predictable reactivity make it an ideal entry point into the rich field of ruthenium catalysis. From the enantioselective synthesis of chiral molecules to the development of novel anticancer therapeutics, the applications stemming from this simple dimeric precursor continue to expand, underscoring its fundamental importance in both academic research and industrial applications.

References

-

Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. (n.d.). Semantic Scholar. Retrieved from [Link]

-

(Cymene)ruthenium dichloride dimer. (2023). In Wikipedia. Retrieved from [Link]

-

Dichloro(pcymene)ruthenium(II) dimer. (n.d.). Struchem. Retrieved from [Link]

-

Dichlorido(η6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II). (2018). MDPI. Retrieved from [Link]

-

Dichloro(p-cymene)ruthenium(II) dimer. (n.d.). SpectraBase. Retrieved from [Link]

-

Inglesby, P. A., et al. (2017). Chemoselective Continuous Ru-Catalyzed Hydrogen-Transfer Oppenauer-Type Oxidation of Secondary Alcohols. ACS Publications. Retrieved from [Link]

-

Dichloro(p-cymene)ruthenium(II) dimer. (n.d.). PubChem. Retrieved from [Link]

-

Dichloro(p-cymene)ruthenium(II) dimer 52462-29-0 India. (n.d.). Otto Chemie Pvt. Ltd.. Retrieved from [Link]

-

Preparation of a dicationic, p -cymene ruthenium(II) dimer... (n.d.). ResearchGate. Retrieved from [Link]

-

Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands... (2021). PMC - NIH. Retrieved from [Link]

Sources

- 1. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Dichloro(p-cymene)ruthenium(II) dimer (EVT-464474) | 52462-29-0 [evitachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dichlorido(η6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 11. Dichloro(p-cymene)ruthenium(II) dimer | 52462-29-0 [chemicalbook.com]

- 12. Dichloro(p-cymene)ruthenium(II) dimer 52462-29-0 India [ottokemi.com]

- 13. Dichloro(p-cymene)ruthenium(II) dimer | C20H28Cl4Ru2 | CID 10908223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (p-Cymene)ruthenium Dichloride Dimer (CAS: 52462-29-0)

Foreword: The Enduring Versatility of a Ruthenium Workhorse

(p-Cymene)ruthenium dichloride dimer, formally known as Di-μ-chloro-bis[chloro(p-cymene)ruthenium(II)], is a cornerstone reagent in the field of organometallic chemistry.[1] This air-stable, red-orange crystalline solid is not merely a chemical curiosity but a pivotal precursor to a vast array of catalytically active and medicinally relevant ruthenium complexes.[2][3][4] Its significance lies in the unique combination of a stable, sterically influential p-cymene "piano-stool" ligand and labile chloride groups that are readily substituted.[5] This duality allows for the rational design of catalysts and therapeutic agents. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, reactivity, and application, empowering researchers to leverage its full potential.

Core Physicochemical & Structural Characteristics

The compound's utility is fundamentally rooted in its distinct physical and structural properties. It is a diamagnetic, red-coloured solid, a characteristic that makes it easy to handle and observe in reaction mixtures.[2][4]

| Property | Value | Source(s) |

| CAS Number | 52462-29-0 | [2] |

| Molecular Formula | C₂₀H₂₈Cl₄Ru₂ | [2][3] |

| Molecular Weight | 612.39 g/mol | [3] |

| Appearance | Red-orange to red-brown crystals or powder | [4][6] |

| Melting Point | 247-250 °C (decomposes) | [2][3][6] |

| Structure | Dimeric, with two bridging chloride ligands | [5] |

| Solubility | Slightly soluble in water (with hydrolysis), soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) and some alcohols. | [2] |

The dimeric structure is the compound's resting state. The two ruthenium centers are held together by two bridging chloride ligands. Each ruthenium atom is also coordinated to a terminal chloride and a π-bonded p-cymene ring, resulting in a pseudo-octahedral geometry often described as a "piano-stool" structure.

Caption: Dimeric structure of [RuCl₂(p-cymene)]₂.

Synthesis, Handling, and Storage

Synthesis: A Dehydrogenative Aromatization Approach

The standard and highly efficient synthesis of (p-cymene)ruthenium dichloride dimer involves the reaction of hydrated ruthenium(III) chloride with α-phellandrene in an alcohol solvent, typically ethanol.[2][5][7] This is not a simple ligand exchange. The key insight is that α-phellandrene, a cyclic diene, undergoes dehydrogenation catalyzed by the ruthenium salt to form the aromatic p-cymene ligand in situ. This elegant one-pot method consistently produces high yields, often exceeding 90%.[5]

Experimental Protocol: Synthesis of [RuCl₂(p-cymene)]₂

-

Reagents:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

α-Phellandrene

-

Ethanol (95%)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add RuCl₃·xH₂O (2.0 g) and 95% ethanol (80 mL).[8]

-

Heat the mixture to reflux with stirring to dissolve the ruthenium salt. The solution will turn dark.[8]

-

Add α-phellandrene (9.2 mL) to the refluxing solution. The color will typically deepen to a dark red.[8]

-

Maintain the reflux for a period of 4 to 24 hours. The progress can be monitored by the precipitation of the red-orange product.[8]

-

After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.[8]

-

Reduce the volume of the solvent to approximately one-third of the original volume by rotary evaporation or by boiling it off in a fume hood.[8]

-

Cool the concentrated mixture in an ice bath to maximize precipitation.

-

Collect the red-orange solid by vacuum filtration, wash with cold ethanol and then with a non-polar solvent like hexane or diethyl ether to remove any unreacted phellandrene.

-

Dry the product under vacuum to yield the final dimer.

-

Safe Handling and Storage

While relatively stable, proper handling is crucial. The compound is harmful if swallowed and causes serious eye irritation.[9][10][11] Long-term exposure may be harmful to aquatic life.[9][11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[12] Work in a well-ventilated fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9][10]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9][12]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If swallowed, rinse mouth and seek medical attention.[10]

The Gateway to Monomers: Reactivity and Catalytic Activation

The primary utility of the dimer is its function as a stable, easily handled precursor for catalytically active 16-electron monometallic species. This transformation is achieved by cleaving the chloride bridges with Lewis bases, such as phosphines, amines, or N-heterocyclic carbenes (NHCs).

[(cymene)RuCl₂]₂ + 2L → 2 (cymene)RuCl₂(L)

This reaction is fundamental. The resulting monomeric "piano-stool" complexes are the true starting points for catalysis. The choice of ligand 'L' is critical as it directly modulates the steric and electronic properties of the ruthenium center, thereby tuning its catalytic activity and selectivity.

Caption: Cleavage of the dimer to form active monomers.

Pillar Applications in Catalysis and Synthesis

The monomeric complexes derived from [RuCl₂(p-cymene)]₂ are potent catalysts for a wide range of organic transformations.

Asymmetric Transfer Hydrogenation (ATH)

This is arguably one of the most significant applications. In combination with chiral ligands, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), the dimer forms highly efficient and enantioselective catalysts for the reduction of ketones and imines.[2] This reaction typically uses isopropanol or a formic acid/triethylamine mixture as the hydrogen source, avoiding the need for high-pressure H₂ gas. The resulting chiral alcohols and amines are critical building blocks in the pharmaceutical industry.

Caption: Simplified catalytic cycle for ATH.

Borrowing Hydrogen & N-Alkylation

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy for forming C-N and C-C bonds. Catalysts derived from the dimer temporarily "borrow" hydrogen from an alcohol to form an aldehyde or ketone in situ. This electrophile then reacts with a nucleophile (like an amine), and the catalyst returns the hydrogen to the resulting intermediate to give the final product and regenerate water as the sole byproduct. This is widely used for the N-alkylation of amines with alcohols.[2][3]

C-H Bond Activation and Functionalization

Ruthenium catalysts are increasingly used for the direct functionalization of otherwise inert C-H bonds. The (p-cymene)ruthenium platform has been successfully employed in reactions such as the oxidative coupling of arenes with boronic acids or the cyclometalation of various organic molecules.[6][7]

Other Key Transformations

The versatility of [RuCl₂(p-cymene)]₂ extends to numerous other reactions, including:

-

Hydrosilylation: Catalyzing the addition of Si-H bonds across double and triple bonds.[5][6]

-

Olefin Metathesis: While Grubbs-type catalysts are more famous, certain ruthenium-arene systems show activity.

-

Oxidation Reactions: Used for the aerobic oxidation of α-hydroxycarbonyls to 1,2-dicarbonyl compounds.[7][13]

Applications in Medicinal Inorganic Chemistry

The Ru(II)-arene scaffold is a privileged structure in medicinal chemistry, primarily for the development of anti-cancer agents.[14] The dimer serves as an excellent starting material for synthesizing piano-stool complexes with biologically active ligands.[14] These complexes are investigated as alternatives to platinum-based drugs, with the hope of overcoming resistance and reducing side effects. The mechanism of action is often linked to the complex's ability to bind to DNA or inhibit key enzymes. The p-cymene ligand itself can enhance cellular uptake due to its lipophilicity.[14]

Conclusion: A Foundational and Evolving Reagent

(p-Cymene)ruthenium dichloride dimer (CAS 52462-29-0) has solidified its position as an indispensable tool for chemists. Its straightforward synthesis, robust stability, and predictable reactivity make it an ideal entry point into the rich world of ruthenium catalysis and medicinal chemistry. From the Nobel Prize-winning work in asymmetric hydrogenation to modern, atom-economical C-H activation and borrowing hydrogen reactions, this dimeric complex is consistently at the heart of innovation. As researchers continue to design novel ligands and explore new reaction pathways, the utility of this foundational ruthenium precursor is set to expand even further.

References

-

Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. (n.d.). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

(Cymene)ruthenium dichloride dimer. (2023, December 29). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

DICHLOROBIS(P-CYMENE) RUTHENIUM(II)DIMER FOR SYNTHESIS MSDS. (2018, December 24). Loba Chemie. Retrieved January 8, 2026, from [Link]

-

Dichloro(p-cymene)ruthenium(II) dimer 52462-29-0 India. (n.d.). Otto Chemie Pvt. Ltd. Retrieved January 8, 2026, from [Link]

-

Making an Organometallic Ruthenium Complex (p-Cymene Ruthenium Dichloride Dimer). (2019, September 19). [Video]. YouTube. Retrieved January 8, 2026, from [Link]

-

Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-tert-Butanesulfinyl Imines. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]

-

Preparation of a dicationic, p-cymene ruthenium(II) dimer. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Dichloro(p-cymene)ruthenium(II) dimer | C20H28Cl4Ru2. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

p-Cymene Complexes of Ruthenium(II) as Antitumor Agents. (2019, July 26). National Institutes of Health. Retrieved January 8, 2026, from [Link]

Sources

- 1. Dichloro(p-cymene)ruthenium(II) Dimer | 52462-29-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 3. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 4. Dichloro(p-cymene)ruthenium(II) dimer 52462-29-0 India [ottokemi.com]

- 5. Buy Dichloro(p-cymene)ruthenium(II) dimer (EVT-464474) | 52462-29-0 [evitachem.com]

- 6. Dichloro(p-cymene)ruthenium(II) dimer | 52462-29-0 [chemicalbook.com]

- 7. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. Dichloro(p-cymene)ruthenium(II) dimer | C20H28Cl4Ru2 | CID 10908223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Page loading... [guidechem.com]

- 14. p-Cymene Complexes of Ruthenium(II) as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

(Cymene)ruthenium dichloride dimer chemical structure

An In-Depth Technical Guide to the Chemical Structure and Utility of (Cymene)ruthenium Dichloride Dimer

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (cymene)ruthenium dichloride dimer, formally known as di-μ-chloro-bis[(p-cymene)chlororuthenium(II)], with the chemical formula [(cymene)RuCl₂]₂. This red-orange, diamagnetic solid is a cornerstone reagent in organometallic chemistry, serving as a versatile and indispensable precursor for a vast array of homogeneous catalysts and potential therapeutic agents.[1][2][3] Its stability, ease of synthesis, and predictable reactivity make it a subject of intense study and application for researchers, particularly in the fields of catalysis and drug development.

The Core Molecular Architecture: A Chloro-Bridged Dimer

The fundamental structure of (cymene)ruthenium dichloride dimer is a dinuclear complex where two ruthenium centers are linked by two bridging chloride ligands.[4][5] This arrangement is critical to its stability and reactivity profile.

Coordination Geometry: The "Piano-Stool" Motif

Each ruthenium(II) atom in the dimer exhibits a pseudo-octahedral geometry, commonly referred to as a "piano-stool" structure.[1][6] This descriptive name arises from the arrangement of the ligands:

-

The "Seat": A planar p-cymene (1-methyl-4-(1-methylethyl)benzene) ring is coordinated to the ruthenium atom in an η⁶ fashion, occupying three coordination sites.

-

The "Legs": The remaining three coordination sites are occupied by three chloride ligands.

The disposition of these chloride ligands is non-equivalent, which is a key feature of the dimeric structure:

-

Two Bridging Chlorides (μ-Cl): These ligands form a bridge between the two ruthenium centers.

-

Two Terminal Chlorides: Each ruthenium atom is bonded to one terminal chloride ligand.[4]

This intricate architecture is definitively confirmed by single-crystal X-ray diffraction, which provides precise data on bond lengths and angles, validating the dimeric, chloro-bridged framework.[5][6][7]

Caption: Molecular structure of [(cymene)RuCl₂]₂.

Synthesis: A Self-Validating Protocol

The most efficient and widely adopted synthesis of [(cymene)RuCl₂]₂ involves the reaction of hydrated ruthenium trichloride (RuCl₃·xH₂O) with α-phellandrene in an alcohol solvent, typically ethanol.[7][8] This method is notable for its high yield, often exceeding 90%.[8]

Causality Behind Experimental Choice: The selection of α-phellandrene, a cyclic terpene, is a deliberate and elegant chemical choice. It serves as a precursor to the p-cymene ligand. During the reaction under reflux conditions, the ruthenium center catalyzes the dehydrogenation of α-phellandrene to form the aromatic p-cymene ring, which is then trapped and coordinated in-situ. This circumvents the need to use p-cymene directly, which can be less reactive.

Detailed Experimental Protocol: Synthesis of [(cymene)RuCl₂]₂

-

Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ruthenium(III) chloride trihydrate (1.0 eq).

-

Solvent and Ligand Addition: Add absolute ethanol (approx. 20 mL per gram of RuCl₃·3H₂O) followed by α-phellandrene (5.0 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically maintained for 4-6 hours. The color of the solution will darken significantly.

-

Isolation: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for approximately 30 minutes to maximize precipitation.

-

Purification: Collect the resulting red-brown crystalline solid by vacuum filtration. Wash the solid sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and organic byproducts.

-

Drying: Dry the product under vacuum to yield [(cymene)RuCl₂]₂ as a red, crystalline powder.

Caption: Workflow for the synthesis of [(cymene)RuCl₂]₂.

Structural Verification: A Multi-Technique Approach

The identity and purity of the synthesized dimer are confirmed using a suite of standard analytical techniques. This multi-faceted characterization serves as a self-validating system, ensuring the material's integrity before its use in further applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the coordination of the p-cymene ligand in solution.[4]

-

¹H NMR: The coordination to the electron-rich ruthenium center causes a characteristic upfield shift of the aromatic proton signals compared to free p-cymene. These protons typically appear as two distinct doublets in the 5.0-6.0 ppm region.[4] The isopropyl and methyl protons also show unique, well-defined resonances.

-

¹³C NMR: Provides complementary information on the carbon skeleton, with signals corresponding to the coordinated aromatic carbons, the isopropyl group, and the methyl group.[4][6]

| Assignment (p-cymene ligand) | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 5.0 - 6.0 (d) | 85 - 108 |

| Isopropyl CH | ~2.9 (sept) | ~31 |

| Aromatic C-CH₃ | ~2.1 (s) | ~100 (quat.) |

| Aromatic C-iPr | - | ~105 (quat.) |

| Isopropyl CH₃ | ~1.2 (d) | ~22 |

| Aromatic CH₃ | ~2.1 (s) | ~18 |

(Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency).[4][6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is crucial for probing the metal-ligand bonds. The spectrum reveals distinct stretching vibrations (ν) for the two types of metal-chloride bonds, providing direct evidence of the bridged structure.[4]

-

ν(Ru-Cl) terminal: Strong absorption band in the far-IR region.

-

ν(Ru-Cl) bridging: Absorption at a lower frequency compared to the terminal stretch. Additionally, characteristic bands for the C-H and C=C vibrations of the p-cymene ligand are readily observed.[4]

Core Reactivity and Keystone Applications

The utility of [(cymene)RuCl₂]₂ stems from its predictable reactivity, primarily the facile cleavage of the chloride bridges.

Bridge-Cleavage Reactions

When treated with two equivalents of a Lewis base (L), such as a phosphine, amine, or N-heterocyclic carbene (NHC), the dimer undergoes a bridge-splitting reaction to yield two equivalents of a monomeric "piano-stool" complex, (cymene)RuCl₂(L).[1][6][9] This reaction is the gateway to a vast library of derivative complexes and active catalysts.

Caption: General bridge-cleavage reaction.

The mechanism begins with the dissociation of a chloride ligand, creating an unsaturated ruthenium species that is then attacked by the incoming nucleophilic Lewis base.[8]

A Precursor to Advanced Catalysts and Therapeutics

The monomeric and derivative complexes formed from [(cymene)RuCl₂]₂ are highly active catalysts for a multitude of organic transformations.

-

Asymmetric Transfer Hydrogenation: Reaction with chiral ligands like TsDPENH produces world-renowned catalysts for the enantioselective reduction of ketones.[1]

-

Hydrogen Borrowing / N-Alkylation: It is a key precursor for catalysts used in the environmentally benign synthesis of amines and sulfonamides.[1][10]

-

C-H Activation: The dimer and its derivatives catalyze the direct functionalization of C-H bonds, a field of immense interest for streamlining synthetic routes.[11]

-

Medicinal Chemistry: The (cymene)RuCl₂ core is a common scaffold for the design of novel metal-based anticancer agents, where the cymene provides a stable hydrophobic domain and the other ligands can be tuned for biological activity.[12]

Conclusion

(Cymene)ruthenium dichloride dimer is more than a simple organometallic compound; it is a strategic platform for chemical innovation. Its well-defined dimeric structure, characterized by bridging chlorides and a pseudo-octahedral piano-stool geometry, underpins its stability and predictable reactivity. The straightforward, high-yield synthesis and robust analytical validation make it a reliable and accessible tool for researchers. Its primary role as a precursor, particularly through bridge-cleavage reactions, unlocks a vast landscape of catalytic and medicinal chemistry, enabling the development of sophisticated solutions for organic synthesis and drug discovery.

References

-

(Cymene)ruthenium dichloride dimer - Wikipedia. [Link]

-

Dichloro(p-cymene)ruthenium(II) dimer - SpectraBase. [Link]

-

Dichloro(pcymene)ruthenium(II) dimer. [Link]

-

Dichlorido(η 6 -p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) - MDPI. [Link]

-

Dichloro(p-cymene)ruthenium(II) dimer | C20H28Cl4Ru2 | CID 10908223 - PubChem. [Link]

-

Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. [Link]

-

Dichloro(p-cymene)ruthenium(II) dimer 52462-29-0 India - Otto Chemie Pvt. Ltd. [Link]

-

Expert Insights: Dichloro(p-cymene)ruthenium(II) Dimer Applications. [Link]

-

Unusual Dimer Formation of Cyclometalated Ruthenium NHC p-Cymene Complexes. - The Royal Society of Chemistry. [Link]

-

Study of reactivity of p-cymene ruthenium(II) dimer towards diphenyl-2-pyridylphosphine - Indian Academy of Sciences. [Link]

-

Reaction of the dimer [{(η⁶‐p‐cymene)RuCl}2(μ‐Cl)2] with H2L3. - ResearchGate. [Link]

-

p-Cymene Ruthenium(II) Dichloride Dimer - Greatcell Solar Materials. [Link]

-

Reactivity studies of η6-p-cymene ruthenium(II) carboxalato complexes towards azide and some neutral ligands - DRS@nio. [Link]

Sources

- 1. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 2. Dichloro(p-cymene)ruthenium(II) dimer 52462-29-0 India [ottokemi.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dichlorido(η6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) | MDPI [mdpi.com]

- 7. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]

- 8. Buy Dichloro(p-cymene)ruthenium(II) dimer (EVT-464474) | 52462-29-0 [evitachem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 11. Dichloro(p-cymene)ruthenium(II) Dimer | 52462-29-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

(Cymene)ruthenium dichloride dimer discovery and history

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of (Cymene)ruthenium Dichloride Dimer

Authored by: Gemini, Senior Application Scientist

Abstract

(Cymene)ruthenium dichloride dimer, formally known as di-μ-chloro-bis[chloro(η⁶-p-cymene)ruthenium(II)] or [RuCl₂(p-cymene)]₂, is a cornerstone reagent in the field of organometallic chemistry. This air-stable, red-orange crystalline solid has become an indispensable precursor for the synthesis of a vast array of half-sandwich ruthenium(II) complexes. Its discovery in the 1970s marked a significant advancement, providing a stable and accessible entry point into arene-ruthenium chemistry. This guide provides a comprehensive exploration of its history, the causal logic behind its synthesis, its detailed structural and spectroscopic properties, and its pivotal role as a versatile starting material for catalysts and therapeutic agents.

Part 1: The Genesis - A Landmark Discovery and an Elegant Synthesis

The story of [RuCl₂(p-cymene)]₂ is rooted in the broader exploration of arene-metal complexes. Before its discovery, access to such compounds was often limited by harsh synthetic conditions or the use of less stable precursors. The breakthrough came from a desire to find a more direct and efficient route to stable Ru(II)-arene complexes.

The Pioneering Work of Bennett and Smith

The first definitive synthesis and characterization of arene-ruthenium dichloride dimers, including the p-cymene variant, was reported by Martin A. Bennett and Anthony K. Smith in 1974.[1][2] Their seminal work, published in the Journal of the Chemical Society, Dalton Transactions, described a novel and highly effective method: the dehydrogenation of cyclohexadienes using ethanolic ruthenium(III) trichloride.[1][2]

The genius of this approach lies in its efficiency and simplicity. By refluxing ruthenium(III) chloride trihydrate with a suitable cyclohexadiene, such as α-phellandrene, in an alcohol solvent, they achieved two critical transformations in a single pot. First, the ruthenium(III) is reduced to the +2 oxidation state. Second, the α-phellandrene (a naturally occurring cyclohexadiene) undergoes an in-situ isomerization and subsequent dehydrogenation to form the aromatic p-cymene ligand, which is then trapped by the Ru(II) center.[3][4] This method proved to be robust, high-yielding, and applicable to other arene systems, fundamentally changing the landscape of ruthenium chemistry.[2][5]

Experimental Protocol: A Validated Synthesis

The following protocol is a standard, validated method for the laboratory-scale synthesis of [RuCl₂(p-cymene)]₂, adapted from the foundational literature.[3][5][6]

Objective: To synthesize Dichloro(p-cymene)ruthenium(II) dimer from Ruthenium(III) chloride trihydrate and α-phellandrene.

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

α-Phellandrene (technical grade, ~95%)

-

Ethanol (95% or absolute)

-

Diethyl ether (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon) is recommended but not strictly necessary due to the air stability of the final product.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask, add Ruthenium(III) chloride trihydrate (e.g., 2.0 g) and ethanol (80 mL).

-

Dissolution: Stir the mixture at room temperature to dissolve the ruthenium salt. The solution will be a dark brown-black.

-

Addition of Ligand Precursor: Add α-phellandrene (e.g., 9.2 mL) to the flask.

-

Reflux: Heat the reaction mixture to a gentle reflux with continuous stirring. The reaction is typically refluxed for 4 to 24 hours.[6] A color change from dark brown to a deep red-orange is indicative of product formation.[6]

-

Concentration: After the reflux period, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure (rotary evaporation) until the volume is reduced to approximately one-third of the original volume.[6]

-

Precipitation and Isolation: Cool the concentrated solution in an ice bath or freezer overnight to precipitate the red-orange product.[6]

-

Washing: Collect the crystalline solid by vacuum filtration. Wash the product sequentially with cold ethanol and two portions of diethyl ether to remove unreacted starting materials and organic byproducts.[6]

-

Drying: Dry the resulting red-orange crystals under vacuum to yield the final product, [RuCl₂(p-cymene)]₂. Yields are typically high, often exceeding 90%.[3][5]

Synthesis Workflow Diagram

The diagram below illustrates the key steps and transformations in the synthesis of (Cymene)ruthenium dichloride dimer.

Caption: Workflow for the synthesis of [RuCl₂(p-cymene)]₂.

Part 2: Structural Elucidation and Physicochemical Properties

The utility of [RuCl₂(p-cymene)]₂ is intrinsically linked to its unique structure. Single-crystal X-ray diffraction has provided definitive proof of its dimeric nature in the solid state.[7][8]

The molecule consists of two (η⁶-p-cymene)RuCl units linked by two bridging chloride ligands (μ-Cl).[7][9] This creates a C₂h symmetric structure with a central Ru₂(μ-Cl)₂ core. Each ruthenium atom is coordinated to the π-system of one p-cymene ring, one terminal chloride, and two bridging chlorides. This arrangement places the ruthenium center in a pseudo-octahedral environment, often described as a "piano-stool" geometry, where the arene ring forms the "seat" and the three chloride ligands act as the "legs".[4][10]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₈Cl₄Ru₂ | [4][11] |

| Molar Mass | 612.38 g·mol⁻¹ | [4][11] |

| Appearance | Red, red-orange, or brown crystalline solid | [4][12] |

| Melting Point | 247-250 °C (decomposes) | [4][12] |

| CAS Number | 52462-29-0 | [4][11] |

| Solubility | Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃); slightly soluble in water with hydrolysis. | [4] |

| Magnetic Property | Diamagnetic | [4][12] |

Spectroscopic Characterization

Spectroscopic methods are essential for routine identification and quality control.

-

Nuclear Magnetic Resonance (NMR): In solution (typically CDCl₃), the ¹H NMR spectrum provides a clear signature. The aromatic protons of the coordinated cymene ring appear as two distinct doublets, typically shifted upfield to the 5.0-6.0 ppm region due to shielding by the ruthenium atom.[9][13] The isopropyl methine proton appears as a septet, and the isopropyl methyl groups as a doublet, with the aromatic methyl group showing a singlet.[13][14]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly valuable for confirming the presence of both terminal and bridging chloride ligands. The Ru-Cl stretching vibrations appear in the far-IR region. Bands for the bridging chlorides (ν(Ru-μ-Cl)) are found at lower frequencies than those for the terminal chlorides (ν(Ru-Cl)), providing direct evidence of the dimeric structure.[9]

| Spectroscopic Data | Typical Value / Observation | Reference(s) |

| ¹H NMR (CDCl₃) | [9][13][14] | |

| Aromatic CH (doublets) | δ 5.3-5.5 ppm | [14] |

| Isopropyl CH (septet) | δ ~2.9 ppm | [14] |

| Aromatic CH₃ (singlet) | δ ~2.1 ppm | [14] |

| Isopropyl CH₃ (doublet) | δ ~1.2 ppm | [14] |

| IR Spectroscopy | [9] | |

| Terminal ν(Ru-Cl) | Sharp, intense bands | [9] |

| Bridging ν(Ru-μ-Cl) | Bands at lower frequency than terminal stretches | [9] |

Part 3: Reactivity and Transformation: The Gateway to Half-Sandwich Complexes

The immense utility of [RuCl₂(p-cymene)]₂ stems from its reactivity, specifically the lability of the chloride bridges. The dimer serves as a stable, storable precursor that can be readily converted into a vast library of monomeric half-sandwich complexes.

The core reaction is bridge cleavage . When the dimer is treated with two equivalents of a Lewis base (L), such as a tertiary phosphine, N-heterocyclic carbene (NHC), or pyridine, the Ru₂(μ-Cl)₂ core is broken, yielding two equivalents of the monomeric complex, [(p-cymene)RuCl₂L].[2][4][15]

This straightforward reaction opens the door to extensive chemical modification. The resulting monomers are often the true catalysts or catalyst precursors, and their steric and electronic properties can be finely tuned by varying the nature of the ancillary ligand L.[3][16][17]

Workflow: From Dimer to Monomeric Derivatives

The following diagram illustrates the central role of the dimer as a precursor.

Caption: Bridge-cleavage reaction of the dimer to form monomers.

Experimental Protocol: Synthesis of a Monomeric Adduct

Objective: To synthesize Dichloro(p-cymene)(triphenylphosphine)ruthenium(II) from the dimer.

Methodology:

-

Setup: Dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.50 g) in dichloromethane (20 mL) in a flask with a stir bar.

-

Ligand Addition: In a separate container, dissolve triphenylphosphine (PPh₃) (2 equivalents, e.g., ~0.86 g) in dichloromethane (10 mL).

-

Reaction: Add the PPh₃ solution dropwise to the stirring dimer solution at room temperature. The reaction is typically rapid, and a color change is often observed.

-

Isolation: Stir for 1-2 hours. Reduce the solvent volume by half and add hexane or pentane to precipitate the monomeric product.

-

Purification: Collect the solid by filtration, wash with hexane, and dry under vacuum.

Part 4: A Legacy of Innovation - Diverse Applications

The accessibility of [RuCl₂(p-cymene)]₂ and its derivatives has catalyzed innovation across multiple scientific domains. It is not merely a chemical curiosity but a workhorse for practical applications.

-

Homogeneous Catalysis: This is the most prominent area of application. Monomeric derivatives are highly effective pre-catalysts for a wide range of organic transformations, including:

-

Asymmetric Transfer Hydrogenation: The reduction of ketones and imines to chiral alcohols and amines, a vital reaction in pharmaceutical synthesis.[4][18]

-

C-H Bond Activation/Functionalization: Directing reactions to functionalize otherwise inert C-H bonds, offering more efficient synthetic routes.[5]

-

"Borrowing Hydrogen" Catalysis: A green chemistry concept where alcohols are temporarily oxidized to aldehydes/ketones to enable C-C or C-N bond formation, with the "borrowed" hydrogen returned in the final reductive step.[4]

-

-

Medicinal Inorganic Chemistry: The "piano-stool" structure has been used as a scaffold for designing potential anticancer agents. By attaching biologically active ligands, researchers have developed ruthenium complexes that show promising cytotoxicity against various cancer cell lines, often with mechanisms of action distinct from traditional platinum-based drugs.[19][20]

-

Materials Science: The dimer is a precursor for synthesizing ruthenium-based materials, including photosensitive dyes for dye-sensitized solar cells (DSSCs) and polymers with unique electronic properties.[3][21][22]

Conclusion

From its elegant and efficient discovery by Bennett and Smith to its current status as a ubiquitous and versatile precursor, (Cymene)ruthenium dichloride dimer holds a distinguished place in chemistry. Its stability, ease of synthesis, and predictable reactivity provide a reliable foundation for accessing a vast landscape of half-sandwich ruthenium chemistry. Its impact is evident in the continued development of novel catalysts that promote greener and more efficient chemical reactions, as well as in the design of innovative metallodrugs and advanced materials. The legacy of this foundational organometallic compound is one of enabling discovery and fostering innovation across the chemical sciences.

References

- EvitaChem. Dichloro(p-cymene)ruthenium(II) dimer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_gWKrttz_XJ--r2thvr8tKSCwuenXZID14-OVC9Qb4QnNZXSslWY1m7Uq3svhNwwRQadQikh94VcIUaVX_VTTRDlJGuw3UteEKHpkIBpWnf2U7nFZhENPG28ZzaHHOYaNz8frJwJE]

- Semantic Scholar. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYs-cG92Fyrooa0FkjpGRhjEdwXn9emFH7pNmrbArGlfemMd4o_wVxMnw5p0jpIQDsOSpedrzvMAzIb8okvLBppt0wpv9ynGFYa0lS3W3oJ6Pb-2I7W_3QiN0z1dKj96x083aKHA4NtHDQ3dKslZpJyCH7kr7HVeqngd5Fpynzlgr7ZmEY1eywUzt676dYcv_ytNkF_6oVKt_UCPaThN8w-U6wtdhgEwIZp_6pE_0n56rYTEe5GmV46LnuTeWoX45lDNXLiddgkgpmpKx6wQ==]

- Wikipedia. (Cymene)ruthenium dichloride dimer. [URL: https://en.wikipedia.org/wiki/(Cymene)ruthenium_dichloride_dimer]

- SpectraBase. Dichloro(p-cymene)ruthenium(II) dimer. [URL: https://spectrabase.com/spectrum/JoHLDTlgoD0]

- PubChem. Dichloro(p-cymene)ruthenium(II) dimer. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10908223]

- Semantic Scholar. Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride. [URL: https://www.semanticscholar.org/paper/Arene-ruthenium(II)-complexes-formed-by-of-with-Bennett-Smith/02058e02d645d1d4c214152542a1532130312015]

- Indian Academy of Sciences. Study of reactivity of p-cymene ruthenium(II) dimer towards diphenyl-2-pyridylphosphine. [URL: https://www.ias.ac.in/article/fulltext/jcsc/116/01/0023-0028]

- ResearchGate. X-ray crystal structures of [(η6-p-cym)Ru(NH3)Cl2]·{(dmba–H)(PF6)} (1a)... [URL: https://www.researchgate.net/figure/X-ray-crystal-structures-of-g6-p-cymRuNH3Cl2-dmba-HPF6-1a-and-g6-bipRuNH3Cl2_fig1_51486012]

- BenchChem. An In-depth Technical Guide on the Crystal Structure of Ruthenium-Cymene Halide Dimers: Focus on [RuCl₂(p-cymene)]₂. [URL: https://www.benchchem.com/uploads/technical-guide/2023-Nov-An-In-depth-Technical-Guide-on-the-Crystal-Structure-of-Ruthenium-Cymene-Halide-Dimers--Focus-on-[RuCl2(p-cymene)]2.pdf]

- ResearchGate. Reaction of the dimer [{(η⁶‐p‐cymene)RuCl}2(μ‐Cl)2] with H2L3. [URL: https://www.researchgate.net/figure/Reaction-of-the-dimer-g6-p-cymeneRuCl2m-Cl2-with-H2L3_fig1_236142718]

- MDPI. Dichlorido(η 6 -p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II). [URL: https://www.mdpi.com/1420-3049/21/11/1574]

- SpectraBase. Dichloro(p-cymene)ruthenium(II) dimer - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/7LkLxglMbLd]

- Royal Society of Chemistry. Synthesis of a half-sandwich complex of ruthenium(ii) with a nonsymmetric bis-nitrogen donor ligand: biological investigations. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02422a]

- GitHub Pages. Postsynthetic Modification of Half-Sandwich Ruthenium Complexes by Mechanochemical Synthesis. [URL: https://kaist-ina.github.

- BenchChem. Dichloro(p-cymene)ruthenium(II) Dimer. [URL: https://www.benchchem.com/product/b1436801]

- DRS@nio. Reactivity studies of η6-p-cymene ruthenium(II) carboxalato complexes towards azide and some neutral ligands. [URL: http://drs.nio.org/drs/handle/2264/4311]

- The Royal Society of Chemistry. Unusual Dimer Formation of Cyclometalated Ruthenium NHC p-Cymene Complexes. [URL: https://www.rsc.

- Chem-Impex. Dichloro(p-cymene)ruthenium(II) dimer. [URL: https://www.chemimpex.com/product/dichloro-p-cymenerutheniumii-dimer]

- YouTube. Making an Organometallic Ruthenium Complex (p-Cymene Ruthenium Dichloride Dimer). [URL: https://www.youtube.

- Guidechem. What is the application of Dichloro(p-cymene)ruthenium(II) dimer? [URL: https://www.guidechem.

- Dalton Transactions (RSC Publishing). Half sandwich ruthenium(ii) hydrides: hydrogenation of terminal, internal, cyclic and functionalized olefins. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt03108d]

- PubMed Central. Half-sandwich ruthenium-arene complexes with thiosemicarbazones: Synthesis and biological evaluation of [(η6-p-cymene)Ru(piperonal thiosemicarbazones)Cl]Cl complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3117112/]

- Universidade de Lisboa. p-Cymene Based Ruthenium Complexes as Catalysts. [URL: https://repositorio.ul.pt/bitstream/10451/6604/1/ulfl_tese_msc_ines_alexandra_de_carvalho_almeida.pdf]

- TCI Chemicals. Dichloro(p-cymene)ruthenium(II) Dimer. [URL: https://www.tcichemicals.com/US/en/p/D2751]

- Otto Chemie Pvt. Ltd. Dichloro(p-cymene)ruthenium(II) dimer 52462-29-0 India. [URL: https://www.ottokemi.com/dichloro-p-cymeneruthenium-ii-dimer-52462-29-0-suppliers-india.aspx]

- Greatcell Solar Materials. p-Cymene Ruthenium(II) Dichloride Dimer. [URL: https://www.greatcellsolarmaterials.com/p-cymene-ruthenium-ii-dichloride-dimer.html]

- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride. [URL: https://pubs.rsc.org/en/content/articlelanding/1974/dt/dt9740000233]

Sources

- 1. Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride | Semantic Scholar [semanticscholar.org]

- 2. Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Buy Dichloro(p-cymene)ruthenium(II) dimer (EVT-464474) | 52462-29-0 [evitachem.com]

- 4. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Dichloro(p-cymene)ruthenium(II) dimer | C20H28Cl4Ru2 | CID 10908223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dichloro(p-cymene)ruthenium(II) dimer 52462-29-0 India [ottokemi.com]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. ias.ac.in [ias.ac.in]

- 16. riclzh.github.io [riclzh.github.io]

- 17. Half sandwich ruthenium(ii) hydrides: hydrogenation of terminal, internal, cyclic and functionalized olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 19. Synthesis of a half-sandwich complex of ruthenium(ii) with a nonsymmetric bis-nitrogen donor ligand: biological investigations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Half-sandwich ruthenium-arene complexes with thiosemicarbazones: Synthesis and biological evaluation of [(η6-p-cymene)Ru(piperonal thiosemicarbazones)Cl]Cl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemimpex.com [chemimpex.com]

- 22. Page loading... [guidechem.com]

The Architect of Cellular Demise: A Technical Guide to the Mechanism of Action of (Cymene)ruthenium Dichloride Dimer Derivatives

For the dedicated researcher, scientist, and drug development professional, this guide dissects the intricate mechanisms underpinning the anticancer potential of organometallic compounds derived from (cymene)ruthenium dichloride dimer. We move beyond simplistic descriptions to explore the causal relationships driving their biological activity, offering a framework for rational drug design and mechanistic investigation. This document is structured to provide a deep, authoritative understanding of how these promising therapeutic agents navigate the cellular landscape to induce targeted cell death.

Introduction: The Dawn of Ruthenium in Oncology

The landscape of cancer chemotherapy has long been dominated by platinum-based drugs like cisplatin. However, their efficacy is often curtailed by severe side effects and the emergence of resistance.[1] This has catalyzed the exploration of alternative metal-based therapeutics, with ruthenium complexes emerging as a particularly promising class of compounds.[2][3] Organometallic Ru(II)-arene complexes, particularly those synthesized from the (cymene)ruthenium dichloride dimer precursor, [(η⁶-p-cymene)RuCl₂]₂, offer a unique combination of stability, reactivity, and a multi-pronged mechanism of action that distinguishes them from their platinum counterparts.[3][4]

These "piano-stool" complexes, characterized by a coordinated arene ring, possess a rich and tunable chemistry. The inert arene ligand, typically p-cymene, provides a hydrophobic component that can facilitate cellular uptake and engage in non-covalent interactions, while the labile ligands, initially chlorides, are the gateway to biological activity.[5][6][7] This guide will illuminate the journey of these molecules from an inactive dimeric prodrug to an activated species that orchestrates apoptosis, cell cycle arrest, and oxidative stress within malignant cells.

The Activation Cascade: A Prerequisite for Cytotoxicity

The (cymene)ruthenium dichloride dimer itself is a stable, red-colored solid that serves as a precursor.[8] Its journey to becoming a cytotoxic agent begins with its conversion into a monomeric, biologically active form. This activation process is a critical determinant of its therapeutic window and efficacy.

From Dimer to Monomer: The Initial Splitting

In solution, the dimeric structure, [(p-cymene)RuCl₂]₂, undergoes a bridge-splitting reaction, typically in the presence of Lewis bases, which can include solvent molecules or biologically available ligands. This cleavage results in the formation of monomeric [(p-cymene)RuCl₂(L)] species, where L is a new ligand.[9]

Hydrolysis: The "Activation by Hydrolysis" Hypothesis

A key step in the activation of many ruthenium anticancer complexes is hydrolysis, a process analogous to the aquation of cisplatin.[3] Under physiological conditions, the labile chloride ligands on the monomeric ruthenium complex are displaced by water molecules.[3][10]

This aqua/chloro exchange is a crucial equilibrium-driven process:

[(p-cymene)Ru(L)Cl₂] + H₂O ⇌ [(p-cymene)Ru(L)(H₂O)Cl]⁺ + Cl⁻ [(p-cymene)Ru(L)(H₂O)Cl]⁺ + H₂O ⇌ [(p-cymene)Ru(L)(H₂O)₂]²⁺ + Cl⁻

The resulting aqua species, [(p-cymene)Ru(L)(H₂O)]²⁺, is significantly more reactive than the parent chloride complex and is considered the primary active form that interacts with biological macromolecules.[11] The rate of this hydrolysis is a key factor influencing the drug's reactivity and its ability to reach its cellular targets before being deactivated.[3]

Caption: Activation pathway of (cymene)ruthenium dichloride dimer derivatives.

The Nuclear Assault: Targeting the Genome

DNA is a primary intracellular target for many ruthenium-arene complexes.[12] Unlike cisplatin, which predominantly forms intra-strand crosslinks, these ruthenium compounds exhibit a distinct and multifaceted mode of DNA interaction.

Covalent Binding to Guanine

The activated aqua-ruthenium species has a strong affinity for the N7 position of guanine bases within the DNA strand.[3][11] This covalent binding is a critical lesion that can disrupt DNA replication and transcription, ultimately triggering cell death pathways.[13] The formation of these Ru-DNA adducts is considered a cornerstone of their cytotoxic mechanism.

Intercalation and Non-Covalent Interactions

In addition to covalent binding, the planar aromatic systems of the ligands, and in some cases the p-cymene ring itself, can intercalate between DNA base pairs.[9][14] This mode of binding can cause significant distortion of the DNA double helix, interfering with the function of DNA-processing enzymes. Furthermore, the hydrophobic p-cymene ligand can lodge within the DNA grooves, further stabilizing the interaction.[11] This dual-mode binding—covalent attachment complemented by non-covalent interactions—contributes to the high DNA binding affinity and potent biological activity of these compounds.[3]

Caption: Dual modes of DNA interaction by activated ruthenium-cymene complexes.

Orchestrating Cellular Suicide: Induction of Apoptosis

The DNA damage and cellular stress inflicted by ruthenium-cymene complexes converge on the activation of apoptosis, a programmed cell death mechanism that is a primary goal of cancer chemotherapy.

The Mitochondrial (Intrinsic) Pathway

Evidence suggests that these complexes can induce apoptosis through the intrinsic pathway.[15] This involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. The loss of mitochondrial membrane potential is a key event in this process.[15]

Caspase Activation

The apoptotic signal is transduced and executed by a cascade of cysteine proteases known as caspases. Ruthenium complexes have been shown to activate initiator caspases, such as caspase-9 (associated with the intrinsic pathway) and caspase-8, as well as the executioner caspase, caspase-3.[15][16][17] Activation of caspase-3 is a point of no return, leading to the cleavage of critical cellular substrates and the morphological changes characteristic of apoptosis.[18]

Caption: Simplified signaling cascade for apoptosis induction.

Halting Proliferation: Cell Cycle Arrest

In addition to inducing apoptosis, ruthenium-cymene derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. By halting the cell cycle at specific checkpoints, the cell is given time to repair DNA damage; if the damage is too severe, apoptosis is initiated. Ruthenium complexes have been observed to cause accumulation of cells in the G0/G1 or S phases of the cell cycle.[15][18][19] This arrest prevents the propagation of damaged DNA to daughter cells.

The Double-Edged Sword: Generation of Reactive Oxygen Species (ROS)

Several ruthenium complexes are known to exert their cytotoxic effects by increasing the intracellular concentration of reactive oxygen species (ROS).[20][21] ROS, such as singlet oxygen and superoxide anions, can cause widespread damage to cellular components, including lipids, proteins, and DNA.[22][23][24] This oxidative stress can further contribute to mitochondrial dysfunction and the induction of apoptosis, adding another layer to the multifaceted mechanism of action of these compounds.[19]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanisms described, a suite of well-established experimental protocols is essential. The following provides a foundational workflow for researchers in this field.

Cell Viability and Cytotoxicity Assessment

MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[25]

-

Treatment: Treat the cells with a range of concentrations of the ruthenium complex (e.g., 1-100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[25]

-

MTT Addition: After incubation, remove the treatment medium and add 200 µL of MTT solution (e.g., 1% in medium) to each well.[25]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[25]

-

Measurement: Measure the absorbance at 560 nm using a microplate reader.[25]

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation: Treat cells with the ruthenium complex to induce apoptosis. Harvest both adherent and floating cells.[1][26]

-

Washing: Wash the cells once with cold 1X PBS.[1]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of propidium iodide (PI) working solution.[1][26]

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[1]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]

-

Flow Cytometry: Analyze the samples immediately on a flow cytometer. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.[2]

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Collection: Treat cells with the ruthenium complex for the desired time, then harvest them.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[27][28]

-

Washing: Wash the fixed cells twice with PBS to remove the ethanol.[28]

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase is crucial to prevent the staining of double-stranded RNA.[27][29]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[27]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[8]

Conclusion and Future Directions

The anticancer mechanism of (cymene)ruthenium dichloride dimer and its derivatives is a compelling example of rational inorganic drug design. Their multi-targeted approach, involving DNA damage, apoptosis induction, cell cycle arrest, and ROS generation, provides a robust strategy to combat cancer, potentially overcoming the resistance mechanisms that plague current therapies. The ability to tune the biological activity by modifying the ligands attached to the Ru(p-cymene) core offers vast opportunities for developing next-generation metallodrugs with enhanced efficacy and selectivity.[30][7][31]

Future research should focus on elucidating the interactions of these complexes with specific protein targets, which may reveal novel mechanisms of action beyond DNA binding. Furthermore, the development of sophisticated delivery systems could enhance tumor targeting and minimize off-target toxicity, bringing these promising agents closer to clinical application. The continued exploration of this fascinating class of organometallic compounds holds the key to unlocking new and powerful tools in the fight against cancer.

References

- Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(1), e1372.

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

- UC San Diego Moores Cancer Center Flow Cytometry. (n.d.). Cell Cycle Analysis by DNA Content - Protocols.

- Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis.

- Al-Khafaji, Y. H., et al. (2020). DNA-Binding Capabilities and Anticancer Activities of Ruthenium(II) Cymene Complexes with (Poly)cyclic Aromatic Diamine Ligands. Molecules, 26(1), 57.

- Al-Khafaji, Y. H., et al. (2020). DNA-Binding Capabilities and Anticancer Activities of Ruthenium(II) Cymene Complexes with (Poly)

- Thermo Fisher Scientific. (n.d.). The Annexin V Apoptosis Assay.

- Protocol Exchange. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

- Thermo Fisher Scientific. (2016). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.

- Clavel, C. M., et al. (2015). Role of the (pseudo)halido ligand in ruthenium(ii) p-cymene α-amino acid complexes in speciation, protein reactivity and cytotoxicity. Dalton Transactions, 44(32), 14386-14400.

- Al-Khafaji, Y. H., et al. (2020). DNA-Binding Capabilities and Anticancer Activities of Ruthenium(II) Cymene Complexes with (Poly)

- de Souza, P. C., et al. (2012). Induction of cell cycle arrest and apoptosis by ruthenium complex cis-(dichloro)tetramineruthenium(III) chloride in human lung carcinoma cells A549.

- Kaluderovic, G. N., et al. (2015). Ruthenium(II) p-cymene complex bearing 2,2'-dipyridylamine targets caspase 3 deficient MCF-7 breast cancer cells without disruption of antitumor immune response. Journal of Inorganic Biochemistry, 153, 238-246.

- Al-Khafaji, Y. H., et al. (2020). DNA-Binding Capabilities and Anticancer Activities of Ruthenium(II) Cymene Complexes with (Poly)cyclic Aromatic Diamine Ligands.

- Scintilla, S., et al. (2018). Ruthenium-Based Sensors. Sensors, 18(11), 3693.

- van Rensburg, C., et al. (2023). Cytotoxicity of Ruthenium(II)

- van Rensburg, C., et al. (2023). Cytotoxicity of Ruthenium(II) Arene Complexes Containing Functionalized Ferrocenyl β-Diketonate Ligands.

- Bikas, R., et al. (2017). Ruthenium(ii) p-cymene complexes of a benzimidazole-based ligand capable of VEGFR2 inhibition: hydrolysis, reactivity and cytotoxicity studies. Dalton Transactions, 46(27), 8939-8951.

- Adhireksan, Z., et al. (2014). Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity.

- de Almeida, M. V., et al. (2014). Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells. PLoS ONE, 9(10), e105861.

- Licona, C., et al. (2020). Light activation of cyclometalated ruthenium complexes drives towards caspase 3 dependent apoptosis in gastric cancer cells. Journal of Inorganic Biochemistry, 208, 111080.

- Uivarosi, V. (2013). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Molecules, 18(9), 10517-10543.

- Oliveira, B. G., et al. (2023). Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells. International Journal of Molecular Sciences, 24(13), 11090.

- Bikas, R., et al. (2017). Ruthenium(ii) p-cymene complexes of a benzimidazole-based ligand capable of VEGFR2 inhibition: hydrolysis, reactivity and cytotoxicity studies. PubMed.

- de Assis, J. V., et al. (2021). A Novel Ruthenium(II) Complex With Lapachol Induces G2/M Phase Arrest Through Aurora-B Kinase Down-Regulation and ROS-Mediated Apoptosis in Human Prostate Adenocarcinoma Cells. Frontiers in Oncology, 11, 638680.

- Charalambous, C., et al. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy)

- Gapińska, M., et al. (2019). Anticancer and antimicrobial properties of novel η6-p-cymene ruthenium(II) complexes containing a N,S-type ligand, their structural and theoretical characterization. Journal of Inorganic Biochemistry, 200, 110808.

- Pérez-Pérez, A., et al. (2021). p-Cymene Complexes of Ruthenium(II) as Antitumor Agents. Molecules, 26(23), 7247.

- Chen, H., et al. (2018). Binding of Organometallic Ruthenium Anticancer Complexes to DNA: Thermodynamic Base and Sequence Selectivity. Molecules, 23(7), 1799.

- Adhireksan, Z., et al. (2014). Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity.

- Uivarosi, V. (2013). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia, 61(5), 826-842.

- Scintilla, S., et al. (2022). Characterization of a Ruthenium(II) Complex in Singlet Oxygen-Mediated Photoelectrochemical Sensing. Langmuir.

- Scintilla, S., et al. (2022). Characterization of a Ruthenium(II) Complex in Singlet Oxygen-Mediated Photoelectrochemical Sensing.

- Pérez-Pérez, A., et al. (2022). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Molecules, 27(19), 6296.

- Nagy, E. M., et al. (2021). Reactive Oxygen Species Production Is Responsible for Antineoplastic Activity of Osmium, Ruthenium, Iridium and Rhodium Half-Sandwich Type Complexes with Bidentate Glycosyl Heterocyclic Ligands in Various Cancer Cell Models. International Journal of Molecular Sciences, 22(16), 8740.

- Perera, A., et al. (2019). In vitro cytotoxicity, cellular uptake, reactive oxygen species and cell cycle arrest studies of novel ruthenium(II) polypyridyl complexes towards A549 lung cancer cell line.

- Zhang, Q., et al. (2023). Arene Ru(II) Complexes Acted as Potential KRAS G-Quadruplex DNA Stabilizer Induced DNA Damage Mediated Apoptosis to Inhibit Breast Cancer Progress. Molecules, 28(14), 5344.

- Uivarosi, V., et al. (2013). Modern approaches to studying interactions of metal complexes with DNA.

- Howson, S. E., et al. (2012). Investigation of Non-covalent Interactions of Metal Complexes with DNA in Cell-free Systems. CHIMIA International Journal for Chemistry, 66(4), 218-223.

- Uivarosi, V. (2013). Experimental techniques employed in the study of metal complexes-DNA-interactions. Farmacia, 61(5), 826-842.

Sources

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. bosterbio.com [bosterbio.com]

- 3. DNA-Binding Capabilities and Anticancer Activities of Ruthenium(II) Cymene Complexes with (Poly)cyclic Aromatic Diamine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Cymene Complexes of Ruthenium(II) as Antitumor Agents [mdpi.com]

- 5. Anticancer and antimicrobial properties of novel η 6 - p -cymene ruthenium( ii ) complexes containing a N,S-type ligand, their structural and theoreti ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08736B [pubs.rsc.org]

- 6. Role of the (pseudo)halido ligand in ruthenium(ii) p-cymene α-amino acid complexes in speciation, protein reactivity and cytotoxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Cytotoxicity of Ruthenium(II) Arene Complexes Containing Functionalized Ferrocenyl β-Diketonate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. DNA-Binding Capabilities and Anticancer Activities of Ruthenium(II) Cymene Complexes with (Poly)cyclic Aromatic Diamine Ligands [openresearch-repository.anu.edu.au]

- 10. Ruthenium(ii) p-cymene complexes of a benzimidazole-based ligand capable of VEGFR2 inhibition: hydrolysis, reactivity and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of Organometallic Ruthenium Anticancer Complexes to DNA: Thermodynamic Base and Sequence Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ruthenium(II) p-cymene complex bearing 2,2'-dipyridylamine targets caspase 3 deficient MCF-7 breast cancer cells without disruption of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Light activation of cyclometalated ruthenium complexes drives towards caspase 3 dependent apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of cell cycle arrest and apoptosis by ruthenium complex cis-(dichloro)tetramineruthenium(III) chloride in human lung carcinoma cells A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Characterization of a Ruthenium(II) Complex in Singlet Oxygen-Mediated Photoelectrochemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 30. bio-protocol.org [bio-protocol.org]

- 31. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (Cymene)ruthenium Dichloride Dimer: Synthesis, Reactivity, and Applications